

An In-Depth Technical Guide to 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine

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Compound of Interest

Compound Name: 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine

Cat. No.: B2360088

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichlorobenzoyl)-4-methylpiperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties.[1] The incorporation of a 2,4-dichlorobenzoyl moiety introduces a synthetically versatile handle and can significantly influence the compound's biological activity, often seen in compounds targeting the central nervous system.[2][3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential applications based on the established pharmacology of related structures.

Core Molecular Attributes

A precise understanding of the fundamental molecular properties of **1-(2,4-Dichlorobenzoyl)-4-methylpiperidine** is essential for any research or development endeavor. These core attributes are summarized in the table below.

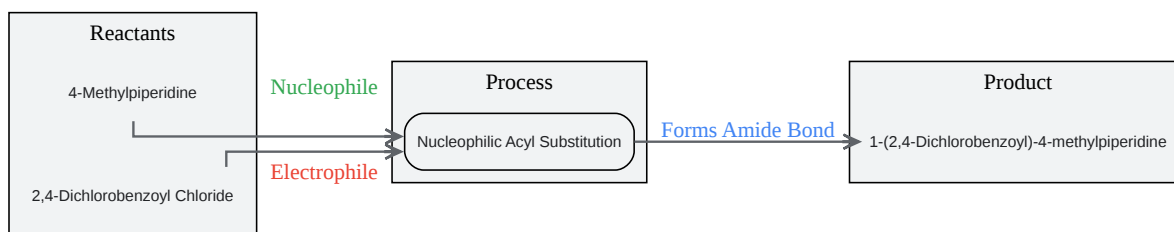
Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₅ Cl ₂ NO	[4]
Molecular Weight	272.17 g/mol	[4]
CAS Number	327069-50-1	[4]
Canonical SMILES	CC1CCN(CC1)C(=O)c1ccc(cc1Cl)Cl	[4]

Synthesis and Mechanism

The most direct and industrially scalable synthesis of **1-(2,4-Dichlorobenzoyl)-4-methylpiperidine** is achieved through the acylation of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction, a cornerstone of amide bond formation in organic chemistry.

Reaction Causality

The reaction mechanism hinges on the nucleophilic nature of the secondary amine in the 4-methylpiperidine ring and the electrophilic character of the carbonyl carbon in 2,4-dichlorobenzoyl chloride. The nitrogen atom of 4-methylpiperidine attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen by a base, yields the stable amide product. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.



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Caption: Synthesis workflow for **1-(2,4-Dichlorobenzoyl)-4-methylpiperidine**.

Experimental Protocol: Synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine

This protocol is a self-validating system designed for high yield and purity.

Materials:

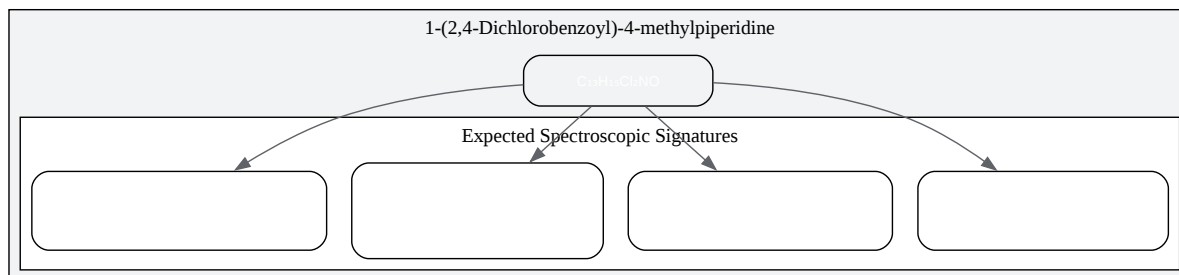
- 4-Methylpiperidine
- 2,4-Dichlorobenzoyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
- **Addition of Acyl Chloride:** Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 15-20 minutes. The slow addition is critical to control the exothermic reaction.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup - Quenching:** Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.
- **Workup - Extraction:** Separate the layers and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
- **Workup - Washing:** Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
- **Isolation:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford **1-(2,4-Dichlorobenzoyl)-4-methylpiperidine** as a pure solid.

Structural and Spectroscopic Characterization

While a dedicated, published full spectroscopic analysis for this specific molecule is not readily available, its expected spectral characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures.



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Caption: Predicted spectroscopic features of the target compound.

Potential Applications in Drug Discovery

The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[3] Derivatives of benzoylpiperidine have been explored for a range of pharmacological activities.

- **Antipsychotic Agents:** Many compounds containing a substituted benzoylpiperidine moiety exhibit affinity for dopamine and serotonin receptors, which are key targets in the treatment of psychosis.[2]
- **Analgesics:** Certain 4,4-disubstituted piperidines have shown potent analgesic properties, with some exhibiting high affinity for opioid receptors.[5]
- **Immunomodulators:** A series of (benzoylphenyl)piperidines has been synthesized and shown to have immunomodulatory activity.[6]

The specific substitution pattern of **1-(2,4-Dichlorobenzoyl)-4-methylpiperidine** makes it a valuable intermediate for generating libraries of novel compounds for screening against various biological targets. The dichlorophenyl group can participate in further cross-coupling reactions, and the methylpiperidine moiety can influence receptor binding and metabolic stability.

Safety and Handling

As a research chemical with incompletely characterized toxicological properties, **1-(2,4-Dichlorobenzoyl)-4-methylpiperidine** should be handled with care. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(2,4-Dichlorobenzoyl)-4-methylpiperidine is a compound with a straightforward and scalable synthesis. Its molecular structure, featuring the pharmacologically significant benzoylpiperidine core, makes it a compound of high interest for further investigation, particularly in the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this and related molecules.

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